Cas no 91890-00-5 (1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-)

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- structure
91890-00-5 structure
Product Name:1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-
Numero CAS:91890-00-5
MF:C10H19BO2
MW:182.067663431168
MDL:MFCD23381515
CID:1971235
PubChem ID:13267416
Update Time:2025-06-07

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]-
    • (Z)-2-Buten-2-ylboronic acid pinacol ester
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methyl-1-propenyl)-, (Z)- (ZCI)
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- (9CI)
    • 4,4,5,5-Tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane (ACI)
    • 2-[(2Z)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 4,4,5,5-Tetramethyl-2-[(Z)-1-methylprop-1-enyl]-1,3,2-dioxaborolane
    • MFCD23381515
    • EN300-7473222
    • SCHEMBL8755352
    • EN300-380996
    • 91890-00-5
    • 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propen-1-yl]-
    • 2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 91890-02-7
    • 2-Buten-2-ylboronicacidpinacolester
    • CS-0129371
    • (Z)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • DB-160948
    • Z3245419224
    • MDL: MFCD23381515
    • Inchi: 1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7+
    • Chiave InChI: HEZPWTQUZJEVQF-BQYQJAHWSA-N
    • Sorrisi: C(/B1OC(C)(C)C(C)(C)O1)(\C)=C\C

Proprietà calcolate

  • Massa esatta: 182.1478100g/mol
  • Massa monoisotopica: 182.1478100g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 215
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 18.5Ų

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM328703-500mg
2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
91890-00-5 95%+
500mg
$544 2021-06-16
Chemenu
CM328703-1g
2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
91890-00-5 95%+
1g
$933 2021-06-16
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0217P-1g
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 97%
1g
5071.29CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0217P-5g
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 97%
5g
20268.21CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0217P-500mg
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 97%
500mg
2959.67CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0217P-250mg
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 97%
250mg
1908.1CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0217P-100mg
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 97%
100mg
1382.31CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
32R0217P-50mg
(Z)-2-Buten-2-ylboronic acid pinacol ester
91890-00-5 97%
50mg
1110.94CNY 2021-05-07
Chemenu
CM328703-25g
2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
91890-00-5 95%+
25g
$2846 2022-05-28
Chemenu
CM328703-50g
2-[(Z)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
91890-00-5 95%+
50g
$4923 2022-05-28

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
Riferimento
Combination of a 3-(imidazol-4-yl)-4-(amino)-benzenesulfonamide TEAD inhibitor with an EGFR inhibitor and/or MEK inhibitor for use in the treatment of lung cancer
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Zirconocene chloride hydride Solvents: Dichloromethane ;  2 min, rt; 48 h, 50 °C
1.2 Reagents: Water ;  0 °C
Riferimento
Chemoselective Cross-Coupling of gem-Borazirconocene Alkanes with Aryl Halides
Yang, Chao ; Gao, Yadong; Bai, Songlin; Jiang, Chao ; Qi, Xiangbing, Journal of the American Chemical Society, 2020, 142(26), 11506-11513

Metodo di produzione 3

Condizioni di reazione
Riferimento
Product subclass 10: vinyloxyboranes
Gennari, C.; Ceccarelli, S.; Piarulli, U., Science of Synthesis, 2004, 6, 337-401

Metodo di produzione 4

Condizioni di reazione
Riferimento
Cobalt-Catalyzed Enantioconvergent Hydrogenation of Minimally Functionalized Isomeric Olefins
Lu, Peng; Wang, Hongliang ; Mao, Yihui; Hong, Xin ; Lu, Zhan, Journal of the American Chemical Society, 2022, 144(38), 17359-17364

Metodo di produzione 5

Condizioni di reazione
1.1 Catalysts: Sodium triethylborohydride ,  2688877-55-4 Solvents: Pentane ,  Tetrahydrofuran ;  2 h, rt
Riferimento
Pincer Iron Hydride Complexes for Alkene Isomerization: Catalytic Approach to Trisubstituted (Z)-Alkenyl Boronates
Xu, Songgen; Geng, Peiyu; Li, Yuling; Liu, Guixia ; Zhang, Lei; et al, ACS Catalysis, 2021, 11(16), 10138-10147

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: (SP-4-1)-[2,5-Bis[[bis(1,1-dimethylethyl)phosphino-κP]methyl]-1H-pyrrolato-κN]hy… Solvents: Benzene-d6 ;  < 60 min, 68 °C
Riferimento
Mechanistic Studies of Alkyne Hydroboration by a Well-Defined Iron Pincer Complex: Direct Comparison of Metal-Hydride and Metal-Boryl Reactivity
Narro, Ana L.; Arman, Hadi D.; Tonzetich, Zachary J., Inorganic Chemistry, 2022, 61(27), 10477-10485

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: Tris(2,4,6-trifluorophenyl)borane Solvents: Dichloromethane ;  6 h, 60 °C
Riferimento
Tris(2,4,6-trifluorophenyl)borane: An Efficient Hydroboration Catalyst
Lawson, James R.; Wilkins, Lewis C. ; Melen, Rebecca L., Chemistry - A European Journal, 2017, 23(46), 10997-11000

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ;  rt → 45 °C; 48 h, 45 °C
Riferimento
Highly Diastereo- and Enantioselective Allylboration of Aldehydes using α-Substituted Allyl/Crotyl Pinacol Boronic Esters via in Situ Generated Borinic Esters
Chen, Jack L.-Y.; Scott, Helen K.; Hesse, Matthew J.; Willis, Christine L.; Aggarwal, Varinder K., Journal of the American Chemical Society, 2013, 135(14), 5316-5319

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water
Riferimento
Preparation of heterocyclic compounds as TEAD degraders and uses thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; 30 min, -78 °C; -78 °C → 25 °C; 1 h, 25 °C
1.3 Reagents: Water ;  rt
Riferimento
Preparation of heterocycles as TEAD inhibitors and uses thereof
, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Zirconocene chloride hydride Solvents: Dichloromethane ;  0 °C; 48 h, 45 °C
Riferimento
Radical-polar crossover reactions of vinylboron ate complexes
Kischkewitz, Marvin ; Okamoto, Kazuhiro ; Mueck-Lichtenfeld, Christian; Studer, Armido, Science (Washington, 2017, 355(6328), 936-938

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Water
Riferimento
Stereoselective syntheses of alcohols, XXV. Generation of enol borates and their addition to aldehydes
Hoffmann, Reinhard W.; Ditrich, Klaus; Froech, Sybille, Liebigs Annalen der Chemie, 1987, (11), 977-85

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ;  16 h, 60 °C
Riferimento
Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalization
Ho, Guo-Ming; Segura, Lucas; Marek, Ilan, Chemical Science, 2020, 11(23), 5944-5949

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Raw materials

1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1Z)-1-methyl-1-propenyl]- Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
上海嵘奥生物技术有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen